N-(4-Methylphenyl)benzamide

Overview

Description

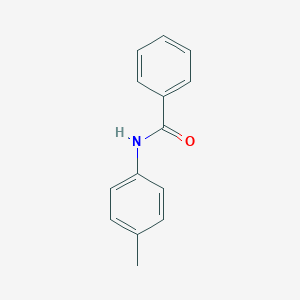

N-(4-Methylphenyl)benzamide (CAS RN: 6876-66-0) is a benzamide derivative with the molecular formula C₁₅H₁₅NO and a molecular mass of 225.29 g/mol . Structurally, it consists of a benzamide backbone substituted with a 4-methylphenyl group at the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly for designing pharmacologically active molecules, such as benzoxazepines , and as a precursor in the development of PD-L1 inhibitors .

Preparation Methods

Acid Chloride Aminolysis: Optimization and Mechanistic Insights

Reaction Conditions and Stoichiometry

The aminolysis of benzoyl chloride with 4-methylaniline represents the most widely adopted synthetic pathway. Key parameters include:

A representative procedure involves dissolving 4-methylaniline (0.03 mol) and benzoyl chloride (0.03 mol) in dichloromethane, followed by dropwise addition of triethylamine (0.03 mol) at 0°C. Gradual warming to 25°C over 3–4 hours ensures complete conversion . Post-reaction workup with 10% HCl removes excess base, and recrystallization from ethanol yields pure product .

Byproduct Analysis and Mitigation

Competing N,N-diacylation and ortho-substitution byproducts arise from excessive acyl chloride or elevated temperatures. Kinetic studies reveal that maintaining stoichiometric equivalence and temperatures below 40°C suppresses diacylation to <5% . Chromatographic analyses (TLC, HPLC) are essential for monitoring reaction progress and purity assessment .

Continuous Flow Microreactor Synthesis

System Configuration and Advantages

Recent advancements employ continuous flow microreactors to synthesize N-(4-Methylphenyl)benzamide with enhanced reproducibility and reduced reaction times. A tubular microreactor (ID: 1 mm, volume: 10 mL) operated at 30°C enables precise control over residence time (10 minutes) and mixing efficiency . Key benefits include:

-

Improved heat transfer : Mitigates thermal degradation observed in batch reactors .

-

Scalability : Linear scale-up from mg/h to kg/day without reoptimization .

-

Selectivity : 98% monoacylation selectivity by minimizing localized reagent excess .

Kinetic Modeling and Optimization

A pseudo-first-order kinetic model for the acylation of 4-methylaniline with benzoyl anhydride in microreactors yields activation energy () of 45.2 kJ/mol and pre-exponential factor () of . Simulations aligning with experimental data enable prediction of optimal conditions:

where and = residence time. At 30°C and 10-minute residence time, the model predicts 85.7% yield, consistent with experimental results .

Characterization and Analytical Validation

Spectroscopic Data

This compound exhibits distinct spectroscopic features:

| Technique | Data |

|---|---|

| -NMR (300 MHz, CDCl) | δ 7.9–7.1 (m, 9H, Ar-H), 2.4 (s, 3H, CH) |

| GC-MS | m/z 211 (M, 27%), 119 (base peak, 100%), 91 (44%) |

| Melting Point | 154–156°C |

Purity Assessment

Recrystallization from ethanol achieves >99% purity, as verified by HPLC (C18 column, 80:20 acetonitrile/water, retention time = 6.2 minutes) . Residual solvents (dichloromethane, triethylamine) are undetectable (<0.1%) via headspace GC-MS .

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Traditional batch reactors, while suitable for small-scale synthesis, face challenges in heat management and mixing efficiency at scale. Continuous flow systems address these limitations, offering 30% higher space-time yields and 20% lower solvent consumption . Automated pH control and in-line analytics further enhance process robustness.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-methylbenzoic acid.

Reduction: N-(4-methylphenyl)benzylamine.

Substitution: 4-nitro-N-(4-methylphenyl)benzamide, 4-bromo-N-(4-methylphenyl)benzamide.

Scientific Research Applications

Synthetic Methods

-

Acylation Reactions : The primary method for synthesizing N-(4-Methylphenyl)benzamide involves acylation reactions using benzoyl chloride or benzoic anhydride.

- Route 1 : Acylation of 4-methyl-3-nitroaniline with benzoyl chloride followed by reduction.

- Route 2 : Direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, which is more efficient due to fewer steps involved.

- Microreactor Technology : Recent advancements in microreactor technology have improved the efficiency of synthesis, achieving yields of up to 85.7% in just 10 minutes under optimized conditions .

Biochemical Analysis

This compound plays a crucial role in biochemical research, particularly in the study of DNA methylation. It has been shown to inhibit DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. This inhibition can lead to the re-expression of genes silenced by methylation, making it a potential therapeutic agent for conditions like leukemia.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antibacterial and antioxidant agents, contributing to drug discovery efforts .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new compounds with desirable physical and chemical characteristics .

Case Study 1: Inhibition of DNA Methylation

Research demonstrated that this compound effectively inhibits DNMTs, leading to significant changes in gene expression profiles in leukemia cell lines. This study highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis Optimization Using Microreactors

A study utilizing computational fluid dynamics to model the synthesis of this compound in microreactors revealed that temperature and residence time significantly influence yield and byproduct formation. Increasing temperature from 30°C to 70°C improved production from approximately 42% to 76% .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Variations and Substituent Effects

Substituents on the benzamide core significantly influence physical, chemical, and biological properties. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance crystallinity and stability, as seen in 4-bromo-N-(2-nitrophenyl)benzamide .

- Methoxy and chloro substituents improve biological activity, such as PD-L1 inhibition in compound 17 .

- Bulkier substituents (e.g., quinazolinyl) introduce steric effects, altering binding interactions .

PD-L1 Inhibition

Sulfonamide-coupled benzamides with 4-methylphenyl groups show moderate PD-L1 inhibition:

Antioxidant and Anti-inflammatory Activity

- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8): 86.6% antioxidant inhibition .

- N-(2-Chloromethyl-benzimidazol-1-yl methyl)benzamide (3a) : Significant anti-inflammatory activity (p < 0.05) with low gastric toxicity .

Benzamidomethylation

- N-(Chloromethyl)benzamide reacts with amines to form derivatives like N-{[(4-nitrophenyl)amino]methyl}benzamide .

- Mannich-Einhorn reactions enable incorporation of benzamide, aldehyde, and amine moieties .

Acid Chloride Coupling

- 4-Amino-N-(4-bromophenyl)benzamide reacts with acid chlorides (e.g., 4-methoxybenzoyl chloride) to yield derivatives with enhanced bioactivity .

Physical and Crystallographic Properties

Biological Activity

N-(4-Methylphenyl)benzamide, also known as N4MPBA, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

This compound is characterized by its aromatic amide structure, which influences its interaction with biological targets. The presence of the para-methylphenyl group enhances its lipophilicity and may affect its binding affinity to various enzymes and receptors.

2.1 Inhibition of DNA Methylation

Research indicates that N4MPBA plays a significant role in inhibiting DNA methylation by interacting with DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. This inhibition can lead to the re-expression of silenced genes, particularly in cancer cells. For instance, in KG-1 leukemia cells, N4MPBA induced the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter.

2.2 Antimicrobial Activity

N4MPBA has been evaluated for its antimicrobial properties. A study reported that derivatives of this compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at concentrations as low as 1 µg/mL .

3.1 Interaction with Enzymes

The molecular mechanism underlying the biological activity of N4MPBA primarily involves its binding to DNMTs. The compound's structure allows it to fit into the active site of these enzymes, thereby inhibiting their activity and preventing the methylation of DNA. This inhibition can lead to significant changes in gene expression profiles and cellular behavior.

3.2 Cytotoxicity and Dosage Effects

The effects of N4MPBA vary with dosage in animal models. Low doses effectively inhibit DNMT activity without significant toxicity, while higher doses may result in adverse effects. Studies have shown that a threshold dosage is required to achieve optimal inhibition of DNMT activity.

4.1 Case Study: Antiviral Activity

In addition to its role in DNA methylation inhibition, N4MPBA has been investigated for its antiviral properties. A study highlighted that compounds similar to N4MPBA exhibited moderate inhibitory effects against HIV-1 integrase interactions . The percentage inhibition rates were significant, with some compounds achieving over 50% inhibition in vitro.

4.2 Table: Summary of Biological Activities

5. Conclusion

This compound demonstrates significant biological activity through various mechanisms, including the inhibition of DNA methylation and antimicrobial properties. Its ability to modulate gene expression makes it a potential candidate for therapeutic applications in cancer treatment and infectious diseases.

Further research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential across different biological systems. The compound's diverse activities underscore its importance in medicinal chemistry and pharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-Methylphenyl)benzamide, and what critical steps ensure high yield and purity?

- Methodological Answer : this compound is typically synthesized via a coupling reaction between 4-methylaniline and benzoyl chloride derivatives. Critical steps include:

- Activation of the carbonyl group : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation at low temperatures (−50°C) to minimize side reactions .

- Purification : Column chromatography (e.g., chloroform/methanol eluent) and crystallization (e.g., dimethyl ether) are essential to isolate the product with >95% purity .

- Validation : Confirm structure via NMR, IR, and mass spectrometry .

Q. Which crystallographic tools are recommended for resolving the molecular structure of this compound?

- Methodological Answer :

- Data collection : Use a Bruker APEXII CCD X-ray diffractometer with MoKα radiation (λ = 0.71073 Å) to collect intensity data .

- Structure solution : Employ SHELXS or SHELXD for phase determination and SHELXL for refinement, achieving R values < 0.05 for high confidence .

- Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid diagrams and analyze intermolecular interactions (e.g., C—H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., unexpected bond angles or R-factor discrepancies) for this compound?

- Methodological Answer :

- Validation : Cross-check refined coordinates using PLATON or Mercury to detect twinning or disorder. For example, a dihedral angle deviation of 16.28° vs. expected planar geometry may indicate conformational flexibility .

- Data reprocessing : Re-examine absorption corrections (e.g., SADABS) and refine H-atom parameters with constrained or isotropic models .

- Alternative methods : Validate using spectroscopic data (e.g., NOESY for spatial proximity) or computational geometry optimization (DFT) .

Q. What strategies optimize the biological activity of this compound derivatives in anticancer studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para-position to enhance metabolic stability and lipophilicity .

- Bioassays : Test cytotoxicity against cancer cell lines (e.g., renal adenocarcinoma 769-P) using MTT assays. For example, benzamide derivatives with 4-methylphenyl groups showed G1-phase cell cycle arrest and dose-dependent apoptosis .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like MMP-9 or NF-κB .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound complexes?

- Methodological Answer :

- pH titration : Measure fluorescence intensity across pH 2.7–10.1 (using 0.1 M HCl/NaOH). Protonation of the amide group at acidic pH quenches fluorescence, while deprotonation enhances it .

- Solvent screening : Compare quantum yields in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Polar solvents stabilize excited states, increasing emission intensity .

- Metal ion sensing : Test interactions with Pb²⁺ or Cu²⁺; fluorescence quenching indicates complex formation .

Properties

IUPAC Name |

N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIHXKGKVSVIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206946 | |

| Record name | 4'-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-78-5 | |

| Record name | N-(4-Methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methylbenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylbenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.